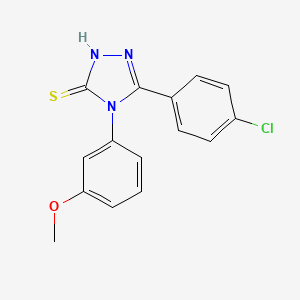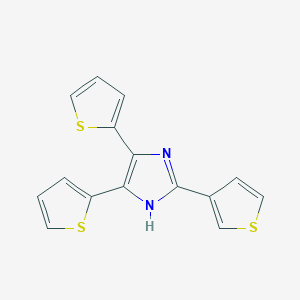
N-(3-chlorobenzyl)-2-(phenylthio)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-chlorobenzyl)-2-(phenylthio)acetamide, also known as CBPTA, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. CBPTA is a thioamide derivative that has been synthesized through a multi-step process.
作用机制
The mechanism of action of N-(3-chlorobenzyl)-2-(phenylthio)acetamide is not fully understood. However, it has been proposed that N-(3-chlorobenzyl)-2-(phenylthio)acetamide may exert its anti-inflammatory and anti-cancer effects by inhibiting the activity of certain enzymes and proteins involved in these processes.
Biochemical and Physiological Effects:
N-(3-chlorobenzyl)-2-(phenylthio)acetamide has been shown to have a range of biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes and proteins involved in inflammation and cancer growth. N-(3-chlorobenzyl)-2-(phenylthio)acetamide has also been shown to have antibacterial properties.
实验室实验的优点和局限性
N-(3-chlorobenzyl)-2-(phenylthio)acetamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized in the lab. It has also been shown to have low toxicity in animal models. However, N-(3-chlorobenzyl)-2-(phenylthio)acetamide has some limitations for lab experiments. It is a complex compound that requires expertise in organic chemistry to synthesize. Additionally, the mechanism of action of N-(3-chlorobenzyl)-2-(phenylthio)acetamide is not fully understood, which may limit its use in certain experiments.
未来方向
There are several future directions for the study of N-(3-chlorobenzyl)-2-(phenylthio)acetamide. One area of research is the development of N-(3-chlorobenzyl)-2-(phenylthio)acetamide-based drugs for the treatment of cancer and inflammation. Another area of research is the investigation of the mechanism of action of N-(3-chlorobenzyl)-2-(phenylthio)acetamide, which may lead to a better understanding of its therapeutic potential. Additionally, the synthesis of N-(3-chlorobenzyl)-2-(phenylthio)acetamide derivatives may lead to the development of more potent and selective compounds for therapeutic use.
Conclusion:
N-(3-chlorobenzyl)-2-(phenylthio)acetamide is a promising compound that has potential therapeutic applications in various scientific research studies. Its anti-inflammatory, anti-cancer, and anti-bacterial properties make it a valuable compound for further investigation. The synthesis of N-(3-chlorobenzyl)-2-(phenylthio)acetamide is a complex process that requires expertise in organic chemistry. Future research on N-(3-chlorobenzyl)-2-(phenylthio)acetamide may lead to the development of new drugs for the treatment of cancer and inflammation.
合成方法
N-(3-chlorobenzyl)-2-(phenylthio)acetamide is synthesized through a multi-step process that involves the reaction of 3-chlorobenzyl chloride with sodium thioacetate to form 3-chlorobenzylthioacetate. This intermediate is then reacted with phenylmagnesium bromide to form the final product, N-(3-chlorobenzyl)-2-(phenylthio)acetamide. The synthesis of N-(3-chlorobenzyl)-2-(phenylthio)acetamide is a complex process that requires expertise in organic chemistry.
科学研究应用
N-(3-chlorobenzyl)-2-(phenylthio)acetamide has been found to have potential therapeutic applications in various scientific research studies. It has been shown to have anti-inflammatory, anti-cancer, and anti-bacterial properties. N-(3-chlorobenzyl)-2-(phenylthio)acetamide has been studied for its ability to inhibit the growth of cancer cells and reduce inflammation in animal models.
属性
IUPAC Name |
N-[(3-chlorophenyl)methyl]-2-phenylsulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNOS/c16-13-6-4-5-12(9-13)10-17-15(18)11-19-14-7-2-1-3-8-14/h1-9H,10-11H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKLPZXHKQSFPAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SCC(=O)NCC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chlorobenzyl)-2-(phenylsulfanyl)acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-methyl-3-phenylacrylaldehyde 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone](/img/structure/B5708340.png)
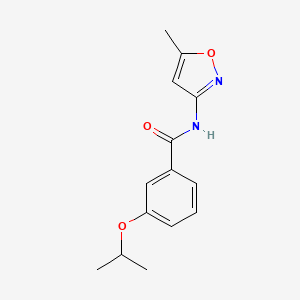
![1-[2-(3,4-dimethylphenoxy)ethyl]-1H-imidazole](/img/structure/B5708358.png)
![2-(3-bromo-4-methoxyphenyl)-6-chloroimidazo[1,2-a]pyridine](/img/structure/B5708359.png)
![6-methyl-7-[2-(2-naphthyl)-2-oxoethoxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B5708368.png)
![2-cyclohexyl-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5708369.png)
![3-[2-(4-benzyl-1-piperazinyl)-2-oxoethyl]-1H-indole](/img/structure/B5708371.png)
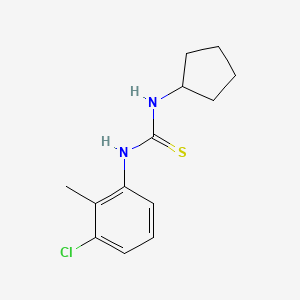
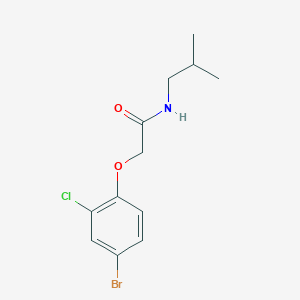
![N-(4-fluorophenyl)-2-[(2-methylbenzyl)thio]acetamide](/img/structure/B5708386.png)
![N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]propanamide](/img/structure/B5708388.png)
